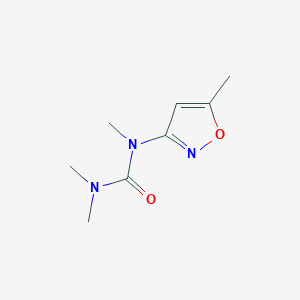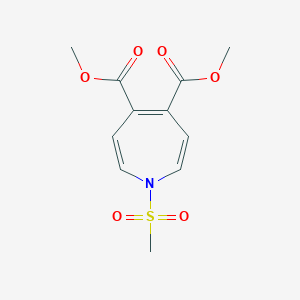![molecular formula C10H17N3O2 B14647371 N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-62-0](/img/structure/B14647371.png)
N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure includes two isopropyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of isopropylamine with an appropriate oxazole derivative. One common method includes the use of isopropyl isocyanate as a reagent, which reacts with the oxazole derivative under controlled conditions to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving high yields and purity. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Oxazole derivatives with different oxidation states.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Urea derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The presence of the oxazole ring and isopropyl groups enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(propan-2-yl)(tert-butoxy)carbohydrazide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- Propan-2-yl 5-bromothiophene-2-carboxylate
Uniqueness
N-Propan-2-yl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea stands out due to its unique combination of the oxazole ring and isopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
55807-62-0 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)8-5-9(13-15-8)12-10(14)11-7(3)4/h5-7H,1-4H3,(H2,11,12,13,14) |
Clave InChI |
HHLGAYITPWSUSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NO1)NC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


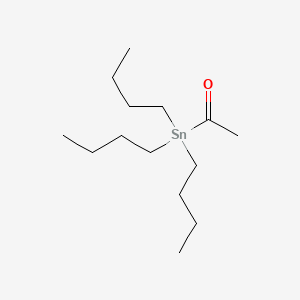
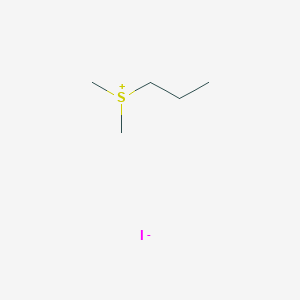
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
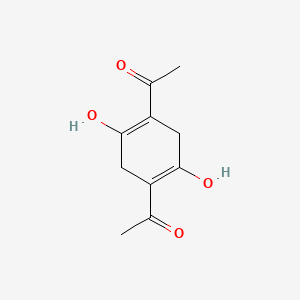
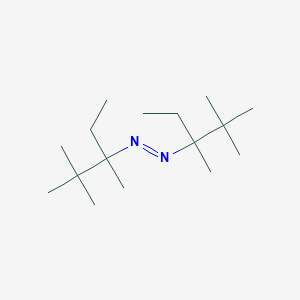
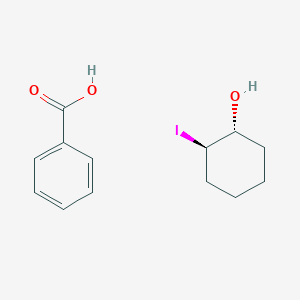
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
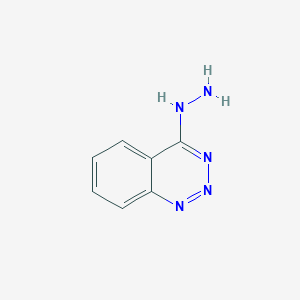
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
